(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine
CAS No.: 1266205-69-9
Cat. No.: VC0032783
Molecular Formula: C10H11N3
Molecular Weight: 173.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266205-69-9 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.219 |
| IUPAC Name | 1-(1H-pyrrolo[3,2-b]pyridin-6-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C10H11N3/c11-10(2-3-10)7-5-9-8(13-6-7)1-4-12-9/h1,4-6,12H,2-3,11H2 |
| Standard InChI Key | HKHRDHKUPZRVOK-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC3=C(C=CN3)N=C2)N |
Introduction
Structural Characteristics
Core Scaffold: Pyrrolo[3,2-b]pyridine
The 1H-pyrrolo[3,2-b]pyridine scaffold forms the central framework of the target compound. This bicyclic heterocycle consists of a pyrrole ring fused to a pyridine ring, with the nitrogen atoms at specific positions that contribute to its unique electronic properties . The pyrrolo[3,2-b]pyridine system differs from its isomer, the pyrrolo[3,2-c]pyridine scaffold, which has been extensively explored for anticancer applications through tubulin inhibition . The specific positioning of nitrogen atoms in these fused heterocycles significantly influences their hydrogen bonding capacity, electron distribution, and ultimately their biological interactions.
The aromatic nature of this scaffold likely confers planarity and rigidity to the molecule, characteristics that are often desirable in drug design for enhancing binding affinity and selectivity. Similar heterocyclic structures have shown promise as pharmacophores in various therapeutic applications, particularly as privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets.
Cyclopropanamine Substituent
The cyclopropanamine moiety attached at the 6-position of the pyrrolo[3,2-b]pyridine scaffold introduces several important features to the molecule. Cyclopropane rings are known for their unique structural and electronic properties due to the strained three-membered ring system. This strain creates bent bonds with increased p-character, resulting in distinct reactivity patterns and conformational constraints .
The amine functionality within the cyclopropanamine group likely serves as a hydrogen bond donor, potentially enabling critical interactions with biological targets. Similar cyclic amine structures have been explored in antimalarial research, where specific stereochemistry has proven crucial for biological activity . For instance, compounds with related structural features have shown significant differences in potency between enantiomers, with one stereoisomer demonstrating IC₅₀ values in the submicromolar range while the opposite enantiomer showed minimal activity .
Chemical Properties
The chemical properties of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine would be expected to include:
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Basic character due to the amine group and the pyridine nitrogen
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Hydrogen bond donation capability through the NH groups
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Hydrogen bond acceptance through the nitrogen atoms
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Aromatic character allowing for π-π stacking interactions
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Moderate lipophilicity balancing the polar nitrogen atoms with the aromatic rings
Based on similar structures, the compound likely has a molecular weight around 187.24 g/mol (C₁₁H₁₃N₃), placing it well within the desirable range for drug-like molecules according to Lipinski's rule of five .
Related Compounds and Comparative Analysis
Pyrrolo[3,2-b]pyridine Derivatives
Several compounds containing the pyrrolo[3,2-b]pyridine scaffold have been reported in the literature, including 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)-ethanone and spiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one . These compounds share certain structural features with our target molecule but differ in their functional groups and biological properties.
The 1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)-ethanone, with a molecular weight of 160.17 g/mol, contains a ketone functionality at the 6-position instead of a cyclopropanamine . This difference would significantly alter the hydrogen bonding capabilities and likely the biological activity profile of the molecule.
Similarly, spiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one presents a different arrangement where the cyclopropane forms a spiro junction with the pyrrole portion of the scaffold, resulting in distinct three-dimensional structure and properties .
Cyclopropanamine-Containing Compounds
Compounds containing cyclopropanamine moieties have been explored in medicinal chemistry, particularly in antimalarial research. For example, compounds 127 and 135 mentioned in search result incorporate cyclic amines and demonstrate significant activity against Plasmodium falciparum with EC₅₀ values in the nanomolar range .
The stereochemistry of such cyclic amines has proven crucial for biological activity. For instance, compound 127 (designated as ent2) showed an EC₅₀ of 0.085 μM against P. falciparum, while its enantiomer (compound 126, designated as ent1) was essentially inactive with an EC₅₀ > 1 μM . This highlights the importance of three-dimensional structure in determining biological activity.
Structure-Activity Relationships
Table 1: Comparative Analysis of Structural Features and Reported Activities
Based on the structure-activity relationships observed in related compounds, several predictions can be made about the potential activity of (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine:
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The presence of a basic amine might enhance interaction with acidic residues in biological targets
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The rigid bicyclic scaffold could promote specific binding conformations
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The cyclopropane ring might introduce favorable strain and three-dimensional orientation
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Stereochemistry at the cyclopropane center could significantly impact biological activity
Physicochemical Properties and Drug-Like Characteristics
Predicted ADME Properties
Table 2: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~187.24 g/mol | Well within Lipinski's rule (<500 g/mol) |
| cLogP | ~2.0-2.5 (estimated) | Moderate lipophilicity; good for membrane permeability |
| H-bond Donors | 2 (NH groups) | Complies with Lipinski's rule (<5) |
| H-bond Acceptors | 3 (N atoms) | Complies with Lipinski's rule (<10) |
| Rotatable Bonds | ~1-2 | Low molecular flexibility; favorable for binding entropy |
| Polar Surface Area | ~50-60 Ų (estimated) | Favorable for membrane permeability |
| Solubility | Moderate water solubility expected | Important for formulation and bioavailability |
| BBB Permeability | Likely positive | Potential for CNS applications |
These predicted properties suggest that (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine would likely demonstrate favorable drug-like characteristics and ADME (Absorption, Distribution, Metabolism, Excretion) properties, making it a potential candidate for drug development.
Compliance with Lipinski's Rule of Five
The compound appears to comply well with Lipinski's rule of five, similar to compound 10t mentioned in search result , which was noted to "conform well to the Lipinski's rule of five" . Specifically:
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Molecular weight significantly below 500 g/mol
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Estimated cLogP less than 5
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Hydrogen bond donors fewer than 5
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Hydrogen bond acceptors fewer than 10
This compliance suggests favorable oral bioavailability, an important consideration for drug development.
Stability and Metabolic Considerations
Several metabolic pathways might be anticipated for (1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine:
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N-dealkylation of the cyclopropanamine group
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Hydroxylation of the aromatic rings
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Possible ring-opening of the strained cyclopropane
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N-oxidation of the pyridine nitrogen
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